molecular formula C9H9BrN2OS B5731001 N-{[(4-bromophenyl)amino]carbonothioyl}acetamide

N-{[(4-bromophenyl)amino]carbonothioyl}acetamide

Cat. No. B5731001
M. Wt: 273.15 g/mol
InChI Key: FENMYHXZFZIOBF-UHFFFAOYSA-N
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Description

N-{[(4-bromophenyl)amino]carbonothioyl}acetamide, commonly known as BCA, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCA is a carbonic anhydrase inhibitor, which means it can inhibit the activity of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase activity has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.

Mechanism of Action

BCA exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase activity leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, inhibition of carbonic anhydrase activity in the eye can reduce intraocular pressure, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity can lead to a decrease in bicarbonate production, which can affect acid-base balance and respiration. Additionally, inhibition of carbonic anhydrase activity can affect ion transport, which can have implications for various physiological processes such as electrolyte balance and renal function.

Advantages and Limitations for Lab Experiments

The advantages of using BCA in lab experiments include its high potency and selectivity for carbonic anhydrase inhibition. Additionally, BCA is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using BCA in lab experiments include its potential toxicity and lack of specificity for different isoforms of carbonic anhydrase. Additionally, BCA may have off-target effects that can complicate interpretation of experimental results.

Future Directions

Future research on BCA could focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, research could focus on developing more potent and selective carbonic anhydrase inhibitors based on the structure of BCA. Finally, research could focus on developing novel drug delivery systems for BCA to improve its pharmacokinetic properties and reduce potential toxicity.

Synthesis Methods

The synthesis of BCA involves the reaction of 4-bromoaniline with carbon disulfide in the presence of sodium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with acetic anhydride to yield BCA. The overall synthesis process is simple and efficient, with high yields reported in literature.

Scientific Research Applications

BCA has been extensively studied for its potential therapeutic applications. In particular, BCA has been investigated for its anticancer properties. Studies have shown that BCA can inhibit the growth of cancer cells in vitro and in vivo. BCA has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer models. Additionally, BCA has been investigated for its potential use in the treatment of glaucoma and epilepsy.

properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENMYHXZFZIOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)carbamothioyl]acetamide

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